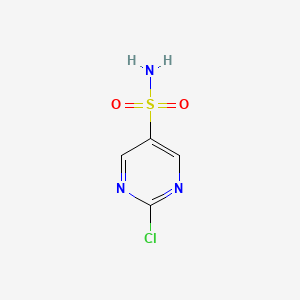

2-Chloropyrimidine-5-sulfonamide

Description

Significance of Pyrimidine-Sulfonamide Hybrids in Contemporary Chemical Research

The strategic combination of pyrimidine (B1678525) and sulfonamide moieties into a single molecular entity, known as a pyrimidine-sulfonamide hybrid, has garnered considerable attention in modern chemical research. tandfonline.comnih.govnih.gov This interest stems from the recognition that such hybrids can exhibit synergistic or unique biological activities that are not present in the individual components. nih.gov Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA) and are present in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net Similarly, the sulfonamide group is a key pharmacophore found in a multitude of clinically important drugs, including antibacterial agents and diuretics. ajchem-b.comnih.gov

The hybridization of these two pharmacophores is a promising strategy in drug discovery, potentially leading to the development of novel therapeutic agents. nih.govresearchgate.net Research has shown that pyrimidine-sulfonamide hybrids possess a broad spectrum of pharmacological potential, including anticancer and anti-inflammatory properties. tandfonline.comfrontiersin.org The rationale behind this approach is that a hybrid molecule may interact with multiple biological targets simultaneously or may have an enhanced affinity for a specific target, leading to improved efficacy. nih.gov The versatility of this scaffold allows for extensive structural modifications, enabling chemists to fine-tune the molecule's properties for specific applications. frontiersin.org

Overview of Structural Features and Reactivity Principles of Chloropyrimidine-Sulfonamide Systems

The 2-Chloropyrimidine-5-sulfonamide scaffold possesses distinct structural and electronic features that dictate its reactivity. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. mdpi.comnih.gov This electron deficiency is further intensified by the presence of the strongly electron-withdrawing sulfonyl chloride or sulfonamide group at the 5-position.

The chlorine atom at the 2-position of the pyrimidine ring is a key reactive site. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is a cornerstone of the synthetic utility of 2-chloropyrimidine (B141910) derivatives. google.com The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. acs.orgnih.gov In the case of 2-chloropyrimidine-5-sulfonyl chloride, the sulfonyl chloride group is highly reactive towards nucleophiles, readily forming sulfonamides upon treatment with primary or secondary amines. sigmaaldrich.com

The reactivity of the pyrimidine ring itself can be modulated by the substituents present. The presence of activating groups can make the ring more susceptible to electrophilic attack, although this is generally less common for pyrimidines. mdpi.com Conversely, the inherent electron-deficient nature of the ring system makes it amenable to nucleophilic aromatic substitution, particularly with the activating effect of the chloro and sulfonyl groups. The interplay of these structural and electronic factors provides a rich platform for the synthesis of a diverse library of derivatives based on the this compound core.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBIDJWAGDFKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloropyrimidine 5 Sulfonamide and Its Derivatives

Established Synthetic Pathways to 2-Chloropyrimidine-5-sulfonamide

The construction of the this compound core can be achieved through several established methodologies, including direct synthesis, building from pyrimidine (B1678525) precursors, and multicomponent reactions.

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to introduce the chloro and sulfonamide functionalities onto a pre-existing pyrimidine ring in a minimal number of steps. One common approach involves the chlorination and subsequent sulfonylation of a suitable pyrimidine derivative. For instance, starting from a pyrimidine ring, chlorination can be achieved using reagents like phosphorus pentachloride. The subsequent introduction of the sulfonamide group can be accomplished through reactions with sulfonyl chlorides or sulfur trioxide in the presence of a base.

Another direct method involves the diazotization of an amino group on the pyrimidine ring, followed by a Sandmeyer-type reaction. For example, 2-aminopyrimidine (B69317) can be treated with sodium nitrite (B80452) in the presence of hydrochloric acid and a metal catalyst, such as zinc chloride, at low temperatures to yield 2-chloropyrimidine (B141910). orgsyn.orggoogle.comgoogle.com This can then be followed by sulfonation at the 5-position.

Synthesis from Pyrimidine Precursors and Sulfonyl Chlorides

A widely employed strategy involves the reaction of a pre-functionalized pyrimidine with a sulfonyl chloride. For example, 2-chloropyrimidine can be reacted with a sulfonating agent to introduce the sulfonyl chloride group at the 5-position, which can then be converted to the sulfonamide. sigmaaldrich.com The synthesis of 2-chloropyrimidine itself can be accomplished from 2-aminopyrimidine through a diazotization reaction with sodium nitrite and hydrochloric acid. orgsyn.org Alternatively, 2-hydroxypyrimidine (B189755) hydrochloride can be treated with phosphorus pentachloride and phosphorus oxychloride to yield 2-chloropyrimidine. orgsyn.org

The sulfonamide group is often introduced by reacting a sulfonyl chloride derivative with an amine. mdpi.com This modular approach allows for the synthesis of a wide variety of sulfonamide derivatives by simply changing the amine component.

Multicomponent Reaction Strategies for Pyrimidine-Sulfonamide Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidine-sulfonamides in a single step from three or more starting materials. mdpi.combohrium.com The Biginelli and Hantzsch reactions are well-known MCRs for synthesizing pyrimidine frameworks. mdpi.com

Recent advancements have led to the development of novel MCRs for pyrimidine synthesis. For example, a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been reported to produce sulfonamide pyrimidine derivatives in high yields. mdpi.com Another example is a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride to synthesize pyrimidine derivatives. growingscience.com The use of catalysts, such as triflic acid or magnetic iron oxide nanoparticles, can enhance the efficiency of these reactions. mdpi.comgrowingscience.com

Advanced Synthetic Transformations from this compound

The this compound scaffold serves as a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). chemrxiv.orgyoutube.com This allows for the introduction of various substituents by reacting this compound with a wide range of nucleophiles, such as amines, thiols, and alkoxides. chemrxiv.orgyoutube.comnih.gov The reactivity of the C2 position towards nucleophilic attack is influenced by the electron-withdrawing nature of the pyrimidine nitrogens and the sulfonamide group.

Microwave-assisted synthesis has been shown to be an effective method for carrying out these substitution reactions, often leading to shorter reaction times and improved yields. nih.gov The choice of solvent and base can also play a crucial role in the outcome of the reaction. rsc.org

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 2-Amino-pyrimidine-5-sulfonamide derivatives | Microwave, 120-140 °C, 15-30 min | nih.gov |

| Thiols/Thiolates | 2-Thio-pyrimidine-5-sulfonamide derivatives | Room temperature | chemrxiv.org |

Modifications at the Sulfonamide Nitrogen

The sulfonamide group itself provides another handle for chemical modification. The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. researchgate.netnih.gov This can be achieved through reactions with electrophiles such as alkyl halides or acyl chlorides in the presence of a base. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. nih.gov

The synthesis of N-substituted sulfonamides is a common strategy in drug discovery to fine-tune the properties of a lead compound. researchgate.netnih.gov

| Reagent | Product |

| Alkyl Halide | N-Alkyl-2-chloropyrimidine-5-sulfonamide |

| Acyl Chloride | N-Acyl-2-chloropyrimidine-5-sulfonamide |

Cyclization and Annulation Strategies Utilizing the this compound Scaffold

The inherent reactivity of this compound, characterized by an electrophilic C-2 position, facilitates its use as a key building block in the synthesis of fused pyrimidine derivatives. These reactions typically proceed via an initial nucleophilic aromatic substitution (SNAr) at the C-2 position, followed by an intramolecular cyclization. The sulfonamide moiety at the 5-position plays a crucial electronic role, enhancing the electrophilicity of the C-2 carbon and influencing the reactivity of the entire ring system. A variety of binucleophiles can be employed to construct a range of fused heterocyclic systems, including but not limited to, triazolopyrimidines, and potentially pyrazolopyrimidines and thienopyrimidines.

One of the documented reactions involving a related pyrimidine scaffold is the reaction with hydrazine (B178648) hydrate. researchgate.net This reaction typically leads to the formation of a hydrazinylpyrimidine intermediate, which can then undergo intramolecular cyclization to yield a fused triazolopyrimidine. In the context of this compound, the proposed reaction with hydrazine would initially form 2-hydrazinylpyrimidine-5-sulfonamide. Subsequent intramolecular cyclization, often promoted by heating or treatment with an acid or base, would lead to the formation of a researchgate.netnih.govsigmaaldrich.comtriazolo[4,3-a]pyrimidine-6-sulfonamide derivative. The reaction conditions, such as the molar ratio of hydrazine and the reaction time and temperature, can be critical in determining the final product, as excessive hydrazine or prolonged heating can sometimes lead to ring-opening of the pyrimidine itself. researchgate.net

The general strategy of reacting a 2-chloropyrimidine with a binucleophile can be extended to other reagents to form different fused systems. For instance, reaction with substituted hydrazines could provide access to a variety of N-substituted triazolopyrimidines. While not explicitly documented for this compound, the reaction of other 2-chloropyrimidine derivatives with binucleophiles is a well-established method for the synthesis of fused pyrimidines. These reactions are often carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), and may require a base to facilitate the nucleophilic attack and subsequent cyclization.

The following table outlines potential cyclization reactions of this compound with various binucleophiles to form fused heterocyclic systems, based on analogous reactions reported in the literature for other pyrimidine derivatives.

| Binucleophile | Fused Product | Plausible Reaction Conditions | Reference (Analogous Reactions) |

| Hydrazine hydrate | researchgate.netnih.govsigmaaldrich.comTriazolo[4,3-a]pyrimidine-6-sulfonamide | Ethanol, reflux | researchgate.net |

| Substituted hydrazines | N-substituted researchgate.netnih.govsigmaaldrich.comtriazolo[4,3-a]pyrimidine-6-sulfonamides | DMF, heat | nih.gov |

| Thiourea | Thiazolo[3,2-a]pyrimidin-5-one derivative (after hydrolysis) | Ethanol, reflux | General method |

| Guanidine | Imidazo[1,2-a]pyrimidine-6-sulfonamide | DMF, heat | nih.gov |

| o-Phenylenediamine | Pyrimido[1,2-a]benzimidazole-7-sulfonamide | Polyphosphoric acid, heat | General method |

It is important to note that the specific reaction conditions and yields for the cyclization of this compound would require experimental optimization. The electronic nature of the sulfonamide group and its potential to participate in or influence the cyclization reactions are key factors to consider in the design of synthetic routes to these novel fused heterocyclic systems.

Further research into the reactivity of this compound with a broader range of binucleophiles is warranted to fully explore its potential as a scaffold for the synthesis of diverse and potentially biologically active fused pyrimidine derivatives.

Spectroscopic and Structural Elucidation of 2 Chloropyrimidine 5 Sulfonamide and Its Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In aromatic systems like the pyrimidine (B1678525) ring, proton signals typically appear in the region between 6.5 and 9.0 ppm. For 2-Chloropyrimidine-5-sulfonamide, the protons on the pyrimidine ring would be expected in this downfield region due to the electron-withdrawing nature of the chloro and sulfonamide substituents.

The proton of the sulfonamide group (–SO₂NH–) is characteristically observed as a singlet peak, often in the range of 8.78 to 10.15 ppm. rsc.org The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding effects.

Coupling patterns, arising from the interaction of neighboring non-equivalent protons, provide crucial information about the connectivity of the molecule. The n+1 rule is a fundamental principle used to interpret these patterns, where 'n' is the number of neighboring equivalent protons. youtube.com For instance, in a substituted pyrimidine ring, the coupling between adjacent protons would result in doublets or more complex splitting patterns, depending on the substitution pattern. The magnitude of the coupling constant (J), measured in Hertz (Hz), can help distinguish between ortho, meta, and para relationships in aromatic systems.

In analogues of this compound, the introduction of different substituents will lead to predictable changes in the ¹H NMR spectrum. For example, the presence of an amino group would introduce a new signal, and its electronic effect would shift the positions of the remaining ring protons.

Table 1: Representative ¹H NMR Data for Sulfonamide-Containing Compounds

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine Ring Protons | 6.5 - 9.0 | d, t, dd, etc. |

| Sulfonamide (SO₂NH) Proton | 8.78 - 10.15 | s |

| Amine (NH₂) Protons | ~5.9 | s |

Note: d=doublet, t=triplet, dd=doublet of doublets, s=singlet. Chemical shifts are approximate and can vary based on the specific molecular structure and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of a molecule. Generally, the signals for aromatic carbons in sulfonamide derivatives appear in the range of 111.83 to 160.11 ppm. rsc.org The carbon atom attached to the chlorine in 2-chloropyrimidine (B141910) would be expected to have a distinct chemical shift due to the electronegativity of the halogen. Similarly, the carbon atom bonded to the sulfonamide group will also exhibit a characteristic chemical shift.

For 2-chloropyrimidine itself, the carbon atoms have been characterized. chemicalbook.com The introduction of the sulfonamide group at the 5-position would further influence the chemical shifts of the pyrimidine ring carbons. The specific shifts provide a fingerprint for the molecule, allowing for unambiguous identification.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 (attached to Cl) | Specific, influenced by halogen |

| C-4 | Aromatic region |

| C-5 (attached to SO₂NH₂) | Aromatic region, influenced by sulfonamide |

| C-6 | Aromatic region |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and gaining insights into molecular conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. jst.go.jpnih.gov For this compound, several characteristic absorption bands would be expected. The sulfonamide group (–SO₂NH₂) gives rise to distinct stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S–N stretching vibration is usually observed in the region of 914–895 cm⁻¹. rsc.org

The pyrimidine ring will also have characteristic C=C and C-N stretching vibrations within the aromatic region of the spectrum. The C-Cl stretch will also be present, typically at lower wavenumbers. The N-H stretching vibration of the sulfonamide group is also a key feature. In some sulfonamides, these N-H stretches are observed between 3390-3337 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Frequencies for Sulfonamide Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3390 - 3337 |

| C=C Stretch (Aromatic) | ~1600 - 1450 |

| Asymmetric SO₂ Stretch | 1320 - 1310 |

| Symmetric SO₂ Stretch | 1155 - 1143 |

| S-N Stretch | 914 - 895 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. ijfans.org While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Often, vibrations that are weak in FT-IR are strong in Raman and vice-versa. For molecules like this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the pyrimidine ring and the S=O bonds. The study of pyrimidines and their derivatives using Raman spectroscopy has been a subject of interest due to their biological significance. ijfans.org For 2-chloropyrimidine, FT-Raman data is available. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. jst.go.jp

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), sulfonamides exhibit characteristic fragmentation pathways. nih.gov A common fragmentation involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This fragmentation is often promoted by electron-withdrawing groups on an attached aromatic ring. nih.gov Other typical fragmentations of sulfonamides include cleavage of the sulfonamide bond. researchgate.net The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and its analogues.

Table 4: Common Fragment Ions in the Mass Spectra of Aromatic Sulfonamides

| Fragmentation | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) |

| Cleavage of S-N bond | Formation of ions corresponding to the pyrimidine and sulfonamide moieties |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uktanta.edu.eg

In the case of this compound, the primary chromophore is the pyrimidine ring. The structure also contains atoms with non-bonding electrons (n-electrons), such as nitrogen, oxygen, and chlorine. The absorption of UV radiation by this molecule corresponds to the excitation of these n-electrons and the π-electrons of the aromatic ring. shu.ac.uk

The principal electronic transitions expected for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the pyrimidine ring typically exhibit these transitions, which are often intense (high molar absorptivity) and occur in the near-UV region (200-400 nm). uomustansiriyah.edu.iq

n → π* Transitions: This type of transition involves moving a non-bonding electron (from the nitrogen or oxygen atoms of the sulfonamide group or the ring nitrogen atoms) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions and can also occur in the UV region. uomustansiriyah.edu.iq

n → σ* Transitions: Saturated groups containing atoms with lone pairs can also undergo n → σ* transitions. These typically require higher energy and absorb at shorter wavelengths, often in the 150-250 nm range. shu.ac.ukuomustansiriyah.edu.iq

The position (λmax) and intensity (ε) of these absorption bands are sensitive to the solvent used. For instance, in n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to a shorter wavelength) because the polar solvent stabilizes the non-bonding orbital. tanta.edu.eg Conversely, for π → π* transitions, an increase in solvent polarity often causes a bathochromic shift (red shift, to a longer wavelength). uomustansiriyah.edu.iq The UV spectrum of a compound like benzene (B151609), a simple aromatic chromophore, often shows vibrational fine structure, which may also be observable for pyrimidine derivatives under specific conditions, such as in non-polar solvents. rsc.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Electrons Involved | Typical Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Electrons in the pyrimidine ring's π-system | 200 - 400 nm | High |

| n → π | Non-bonding electrons on N and O atoms | 250 - 400 nm | Low to Medium |

| n → σ* | Non-bonding electrons on N, O, Cl atoms | 150 - 250 nm | Low |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves to confirm the empirical and molecular formula of a synthesized compound.

The molecular formula for this compound is C₄H₄ClN₃O₂S, with a molecular weight of approximately 193.61 g/mol . smolecule.com For an analogue, 2-chloropyrimidine-5-sulfonyl chloride, the molecular formula is C₄H₂Cl₂N₂O₂S. sigmaaldrich.comthermofisher.com The theoretical elemental composition for this compound is derived from its formula and atomic weights. In practice, the experimentally determined percentages ("Found") for C, H, N, and S must align with the calculated values to validate the compound's identity and purity. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 24.81% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.08% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.31% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.70% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.53% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.56% |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds and their intermediates, such as this compound. google.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For sulfonamides and related polar compounds, reversed-phase HPLC (RP-HPLC) is the most common method. nih.gov

In a typical application, a C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. nih.gov The mobile phase is a mixture of a polar organic solvent, like acetonitrile (B52724), and an aqueous buffer, often slightly acidified with formic acid or phosphoric acid to ensure the analytes are in a consistent protonation state. nih.govjfda-online.com The components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, for instance, around 254 nm or 226 nm for pyrimidine-containing structures. nih.govresearchgate.net The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Conditions for Analysis of Related Sulfonamides and Chloropyridines

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | nih.gov |

| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) | nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govsielc.com |

| Detection | UV at 254 nm | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Injection Volume | 10 - 20 µL | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection provided by mass spectrometry. This hyphenated technique is definitive for the identification and quantification of compounds like this compound, especially in complex matrices or when searching for trace-level impurities. jfda-online.com

After the analytes are separated on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. For sulfonamides, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode. jfda-online.comshimadzu.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (MW = 193.61), LC-MS analysis would be expected to show a prominent ion peak at an m/z of approximately 194.6 (for the [M+H]⁺ ion, C₄H₅ClN₃O₂S⁺). Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions, providing unequivocal structural confirmation. nih.govjfda-online.com

Table 4: Expected LC-MS Data for this compound

| Parameter | Expected Value/Method |

|---|---|

| Molecular Formula | C₄H₄ClN₃O₂S |

| Molecular Weight | 193.61 |

| Ionization Technique | Electrospray Ionization (ESI) |

| Mode | Positive Ion Mode |

| Expected Parent Ion [M+H]⁺ | m/z ≈ 194.6 |

Computational Chemistry and Theoretical Investigations of 2 Chloropyrimidine 5 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

For a molecule such as 2-Chloropyrimidine-5-sulfonamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. These parameters include bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms. The sulfonamide group, for instance, typically adopts a tetrahedral geometry around the sulfur atom. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a primary output of these calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms | Predicted Value (DFT) |

| Bond Length | C-Cl | ~1.74 Å |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C-S | ~1.77 Å | |

| Bond Angle | O-S-O | ~120° |

| C-S-N | ~107° | |

| Dihedral Angle | C-C-S-N | Variable (describes rotation) |

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent actual calculated values for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the sulfonamide group or the pyrimidine (B1678525) ring, while the LUMO would be distributed over the electron-deficient parts of the molecule. This analysis helps predict which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -7.0 to -9.0 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are typical ranges for similar organic molecules and are for illustrative purposes only.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a 3D map of the electrostatic potential plotted onto a surface of constant electron density. The MESP surface uses a color spectrum to visualize regions of varying electron potential.

Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue-colored regions signify positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). For this compound, the MESP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrimidine ring, while positive potential would be expected around the sulfonamide N-H protons. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. Comparing the calculated vibrational spectrum with an experimental one can help in the structural confirmation of the synthesized compound.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra, which can often be complex for molecules with multiple, similar chemical environments.

Molecular Modeling and Docking Studies

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking aim to predict how a molecule interacts with a biological target, such as a protein or enzyme.

Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, the strength of the interaction (docking score), and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Sulfonamides are a well-known class of inhibitors for various enzymes, notably carbonic anhydrases and kinases. A docking study of this compound into the active site of a target protein would identify key amino acid residues that form stabilizing interactions. For example, the sulfonamide moiety is known to coordinate with a zinc ion in the active site of carbonic anhydrases. The pyrimidine ring and the chloro-substituent could form hydrophobic and halogen-bond interactions with specific residues in the binding pocket. This interaction profiling is essential for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.

Table 3: Hypothetical Docking Results for this compound with a Target Protein (Illustrative)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II | -7.5 | His94, His96, His119, Thr199 | H-Bond, Coordination |

| A Kinase | -8.2 | Val23, Ala40, Leu83, Phe81 | H-Bond, Hydrophobic |

Note: This table illustrates the type of information obtained from a molecular docking study and is not based on actual experimental data for this compound.

Conformational Analysis and Energy Minimization

Currently, there is no published data detailing the conformational landscape of this compound. A thorough computational analysis, likely employing Density Functional Theory (DFT) methods, would be necessary to identify the most stable conformers. Such a study would involve mapping the potential energy surface by systematically rotating the C-S and S-N bonds of the sulfonamide group.

Table 1: Hypothetical Torsional Angle Analysis for Major Conformers of this compound

| Conformer | Dihedral Angle (N1-C5-S-N) (degrees) | Dihedral Angle (C5-S-N-H) (degrees) | Relative Energy (kcal/mol) |

| A | Data not available | Data not available | Data not available |

| B | Data not available | Data not available | Data not available |

| C | Data not available | Data not available | Data not available |

This table represents a template for the type of data that would be generated from a computational conformational analysis. The values are currently unavailable in published literature.

Energy minimization calculations would subsequently be performed on the identified conformers to determine their relative stabilities. The resulting data would provide insights into the thermodynamically preferred shapes of the molecule at equilibrium.

Mechanistic Insights from Computational Simulations

Similarly, the reaction mechanisms involving this compound have not been explored through computational simulations. Such investigations are vital for understanding its reactivity, predicting reaction products, and designing novel synthetic pathways.

For instance, computational studies could model the nucleophilic substitution reactions at the C2 position, where the chlorine atom is a potential leaving group. Simulations could elucidate the transition state structures, activation energies, and the influence of different nucleophiles and solvent systems on the reaction kinetics.

Furthermore, the acidic nature of the sulfonamide protons could be investigated through computational models of deprotonation reactions. This would provide valuable information on the molecule's pKa and its potential to engage in hydrogen bonding and other non-covalent interactions, which are critical for its biological activity.

Table 2: Hypothetical Activation Energies for Key Reactions of this compound

| Reaction | Reactants | Transition State (TS) | Product(s) | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Substitution at C2 | This compound + Nu- | [TS Complex] | 2-(Nu)-pyrimidine-5-sulfonamide + Cl- | Data not available |

| Sulfonamide Deprotonation | This compound + Base | [TS Complex] | [2-Chloropyrimidine-5-sulfonamido]- + Base-H+ | Data not available |

This table illustrates the type of data that would be obtained from mechanistic simulations. The specific values are not currently available in the scientific literature.

Chemical Transformations and Derivative Synthesis of 2 Chloropyrimidine 5 Sulfonamide

Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-chloropyrimidine-5-sulfonamide is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature, further influenced by the sulfonamide group, renders the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for diversifying the pyrimidine core.

A variety of nucleophiles can displace the C2-chloride, leading to the formation of 2-substituted pyrimidine-5-sulfonamides. Common nucleophiles include amines, alkoxides, and thiolates, which yield the corresponding amino, alkoxy, and alkylthio derivatives. The reactivity of chloropyrimidines in SNAr reactions is well-documented, with the reaction proceeding readily, sometimes even in aqueous conditions or without the need for a metal catalyst. mdpi.comphcogj.com The rate and success of the substitution are influenced by the nucleophilicity of the attacking species and the reaction conditions. For instance, reactions with amines can be performed under thermal or microwave conditions to yield 2-aminopyrimidine (B69317) derivatives. mdpi.com

Beyond classical SNAr, modern cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the pyrimidine core. Metal-catalyzed reactions, such as the Suzuki-Miyaura coupling (using palladium catalysts) or cobalt-catalyzed cross-couplings, enable the introduction of aryl, heteroaryl, or alkyl groups by reacting the chloropyrimidine with corresponding boronic acids or organohalides. rsc.orgresearchgate.netnih.gov These methods significantly expand the accessible chemical space for derivatives of this compound.

Table 1: Examples of Substitution Reactions at the C2 Position of Chloropyrimidines

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines (Primary/Secondary) | Heat or Microwave, +/- Base (e.g., KF) | 2-Aminopyrimidine derivatives | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (e.g., NaOCH3) | Solvent (e.g., Methanol) | 2-Alkoxypyrimidine derivatives | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Thiolates (e.g., NaSH) | Aqueous solution | 2-Thiolpyrimidine derivatives | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd Catalyst (e.g., Pd(PPh3)2Cl2), Base (e.g., Na2CO3) | 2-Arylpyrimidine derivatives | researchgate.net |

| Cobalt-Catalyzed Cross-Coupling | Aryl Halides | Cobalt Catalyst | 2-Arylpyrimidine derivatives | rsc.org |

Functionalization of the Sulfonamide Moiety

The primary sulfonamide group (-SO₂NH₂) is another key site for chemical modification, offering numerous avenues for derivatization. mdpi.comgoogle.com These transformations can range from simple alkylation or acylation to more complex conversions into other functional groups.

Standard synthetic protocols allow for the N-alkylation, N-acylation, and N-arylation of the sulfonamide nitrogen. google.com For instance, N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base like sodium hydride. Similarly, acylation with acyl chlorides or arylation via coupling reactions expands the structural diversity of the sulfonamide side chain. google.com

More recently, innovative strategies have been developed for the late-stage functionalization of complex primary sulfonamides. rsc.org One such method involves the reductive deamination of the sulfonamide to a sulfinate salt intermediate. rsc.org These sulfinates are highly versatile and can be trapped with various electrophiles, undergo cross-coupling reactions to form aryl sulfones, or even participate in desulfonylative cross-couplings to generate biaryl compounds. rsc.org Another advanced approach utilizes photocatalysis to convert N-sulfonylimines (formed from the primary sulfonamide) into sulfonyl radical intermediates. These radicals can then engage in a variety of transformations, such as addition to alkenes, providing a powerful tool for carbon-sulfur bond formation under mild conditions.

Table 2: Key Functionalization Strategies for the Sulfonamide Group

| Transformation | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH), DMF | N-Alkyl sulfonamide | |

| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | N-Aryl sulfonamide | |

| Conversion to Sulfinate Salt | Aldehyde, NHC catalyst (reductive deamination) | Sulfinate salt | rsc.org |

| Generation of Sulfonyl Radical | Formation of N-sulfonylimine, Photocatalyst, Light | Sulfonyl radical | |

| Synthesis of Sulfonyl Chlorides | Palladium-catalyzed reaction with a [SO₂Cl]⁺ synthon | Aryl sulfonyl chloride | nih.gov |

Formation of Fused Heterocyclic Systems Containing the Pyrimidine-Sulfonamide Scaffold

The dual reactivity of this compound makes it an excellent building block for the synthesis of fused heterocyclic systems. By orchestrating sequential reactions at the pyrimidine core and the sulfonamide group, or by introducing other reactive handles, a variety of bicyclic and polycyclic structures can be constructed.

Imidazopyrimidine Derivatives

The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives bearing a C6-sulfonamide group can be envisioned through a two-step process starting from this compound. The initial step would involve a nucleophilic substitution of the C2-chloride with ammonia (B1221849) or a primary amine to yield a 2-aminopyrimidine-5-sulfonamide (B582098) intermediate. mdpi.com Subsequent reaction of this intermediate with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or a bromo-ketone, would lead to the cyclization and formation of the fused imidazo[1,2-a]pyrimidine ring system. researchgate.net This classical condensation reaction is a widely used method for constructing this particular heterocyclic scaffold.

Pyrimidoquinazoline Derivatives

The construction of pyrimido[4,5-b]quinoline (an isomer of pyrimidoquinazoline) derivatives can be achieved through several synthetic strategies, often involving the cyclization of appropriately substituted pyrimidines. A plausible route starting from this compound would require multiple functionalization steps. For example, a Friedländer-type annulation could be employed. This would necessitate the initial conversion of the starting material into a 4-amino-5-formylpyrimidine derivative. The C2-chloro group could be substituted by an amino group, followed by the introduction of a formyl group at the C5 position and another amino group at the C4 position. The resulting substituted pyrimidine could then undergo condensation with a compound containing an active methylene (B1212753) group, such as an aniline (B41778) derivative, to construct the fused quinoline (B57606) ring, yielding a pyrimido[4,5-b]quinoline-sulfonamide derivative. google.com

Pyrimidothiazine Derivatives

The synthesis of pyrimido[4,5-b] rsc.orggoogle.comthiazine (B8601807) derivatives can be accomplished by building a thiazine ring onto the pyrimidine core. A common strategy involves the reaction of a substituted aminopyrimidine with a bifunctional sulfur-containing reagent. Starting with this compound, the C2-chloro group would first be converted to an amino group. The resulting 2-aminopyrimidine-5-sulfonamide could then be further functionalized, for example, by introducing a leaving group at the C4 position. Reaction of a 4-amino-5-halopyrimidine with a mercaptoacetate (B1236969) ester or thioglycolic acid can lead to the formation of the thiazine ring through an initial substitution followed by intramolecular cyclization. rsc.org Another approach involves a thiol-to-amine cyclization, where a pyrimidine bearing both an amino and a thiol (or a precursor) group can be cyclized using a suitable bis-electrophile. google.com

Triazolopyrimidine and Triazolopyridine Hybrids

Fused triazolopyrimidine systems, such as rsc.orggoogle.comtriazolo[4,3-a]pyrimidines, are accessible from this compound. A common synthetic route involves the reaction of a 2-hydrazinylpyrimidine with a one-carbon electrophile. Therefore, the first step is the nucleophilic displacement of the C2-chloride with hydrazine (B178648) to form 2-hydrazinylpyrimidine-5-sulfonamide. This intermediate can then be cyclized with various reagents like formic acid, orthoesters, or cyanogen (B1215507) bromide to close the triazole ring.

Alternatively, multicomponent reactions offer an efficient pathway. A three-component condensation of a β-ketosulfone, an aromatic aldehyde, and 3-amino-1,2,4-triazole is a known method for synthesizing dihydro rsc.orggoogle.comtriazolo[1,5-a]pyrimidines. Adapting this to the target scaffold would involve using a β-ketone derived from the pyrimidine-5-sulfonamide (B1627676) core in a reaction with an appropriate triazole building block. This highlights the potential for creating complex hybrid molecules incorporating both triazole and pyrimidine-sulfonamide motifs.

Pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine Systems

The synthesis of fused pyrazole (B372694) derivatives, particularly those integrated into a thienopyrimidine framework, is of significant interest due to their potential as bioactive molecules. While a direct, one-pot synthesis of Pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine systems from this compound is not extensively documented, a plausible multi-step synthetic strategy can be devised based on established reactions of related compounds. This approach typically involves the initial construction of a thieno[3,2-d]pyrimidine (B1254671) core, followed by the annulation of the pyrazole ring.

A key intermediate in this proposed pathway would be a 2-substituted-thieno[3,2-d]pyrimidine-5-sulfonamide. The synthesis of related thieno[2,3-d]pyrimidine (B153573) systems often begins with a substituted thiophene (B33073) precursor. For instance, the cyclocondensation of 2-amino-3-cyanothiophene derivatives with reagents like formamide (B127407) can yield the thieno[2,3-d]pyrimidin-4-one core. mdpi.com A similar strategy could be envisioned starting with a suitably functionalized thiophene that could be cyclized with a derivative of this compound.

Following the formation of the thieno[3,2-d]pyrimidine scaffold, the subsequent construction of the pyrazole ring can be achieved through various methods. A common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org In the context of our target molecule, this would necessitate the introduction of appropriate functional groups onto the thieno[3,2-d]pyrimidine core that can act as precursors for the pyrazole ring formation.

For example, a hypothetical synthetic route could commence with the reaction of this compound with a reagent that introduces a side chain amenable to cyclization, such as a compound containing an active methylene group. This intermediate could then be further elaborated to create a 1,3-dielectrophilic center, which upon reaction with hydrazine or a substituted hydrazine, would yield the desired Pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine system. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be empirically determined to optimize the yield and purity of the final product.

Regioselective Synthesis of Advanced Intermediates

The regioselective functionalization of the this compound core is crucial for the synthesis of advanced intermediates that can be further elaborated into a diverse range of complex molecules. The presence of the chlorine atom at the C2 position and the sulfonamide group at the C5 position offers distinct sites for chemical modification.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on substituted pyrimidines is a well-studied area. In the case of 2,4-dichloropyrimidines, substitution at the C4 position is generally favored. wuxiapptec.com However, the electronic nature of other substituents on the pyrimidine ring can significantly influence the regioselectivity. For 2,4-dichloropyrimidines bearing an electron-donating group at the C6 position, SNAr reactions can proceed preferentially at the C2 position. wuxiapptec.com In the case of this compound, the sulfonamide group is an electron-withdrawing group, which is expected to activate the pyrimidine ring towards nucleophilic attack.

Studies on 5-substituted-2,4-dichloropyrimidines have shown that while many nucleophiles preferentially attack the C4 position, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C2 position. nih.gov This suggests that by carefully selecting the nucleophile, regioselective substitution at the C2 position of this compound can be achieved. For instance, reaction with various primary and secondary amines under appropriate conditions could lead to the formation of 2-amino-pyrimidine-5-sulfonamide derivatives.

The sulfonamide group itself can also be a site for chemical transformation. It can undergo reactions such as N-alkylation or N-arylation to introduce further diversity into the molecular structure.

The following table summarizes the potential regioselective reactions for the synthesis of advanced intermediates from this compound:

| Reaction Type | Reagent/Conditions | Product | Regioselectivity |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Base | 2-Amino-pyrimidine-5-sulfonamide derivatives | C2 Substitution |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols, Base | 2-Alkoxy/Aryloxy-pyrimidine-5-sulfonamide derivatives | C2 Substitution |

| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Substituted-2-chloropyrimidine-5-sulfonamide | N-Substitution on Sulfonamide |

These advanced intermediates, with their diverse functionalities, can then serve as valuable precursors for the synthesis of a wide array of more complex heterocyclic systems, including but not limited to, fused pyrimidines with potential applications in medicinal chemistry. The ability to control the regiochemistry of these transformations is paramount in designing efficient and selective synthetic routes to novel compounds.

Applications of 2 Chloropyrimidine 5 Sulfonamide in Chemical Synthesis and Materials Science

Role as a Versatile Heterocyclic Building Block

2-Chloropyrimidine-5-sulfonamide is a valuable heterocyclic building block in organic synthesis due to its distinct structural features. moldb.com The molecule incorporates a pyrimidine (B1678525) ring, a common scaffold in medicinal chemistry, substituted with both a reactive chlorine atom and a sulfonamide group. smolecule.com This unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules.

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution reactions. This reactivity enables the introduction of various substituents, leading to the creation of diverse derivatives. smolecule.com The sulfonamide group (-SO2NH2) also offers a site for chemical modification, such as through reactions with amines to form new sulfonamide derivatives. smolecule.com This dual reactivity makes this compound a key intermediate in the construction of a variety of heterocyclic compounds. Its utility is further highlighted by its classification as a heterocyclic building block in chemical supply catalogs. moldb.combldpharm.com

The pyrimidine core itself is a significant feature, as pyrimidine derivatives are known to exhibit a wide range of biological activities. smolecule.com The presence of both a halogen and a sulfonamide group on this core structure provides chemists with a powerful tool for creating libraries of compounds for screening in drug discovery and materials science applications.

Precursor in the Synthesis of Biologically Relevant Scaffolds

The inherent reactivity and structural motifs of this compound make it a crucial precursor in the synthesis of various biologically relevant scaffolds. The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents. nih.gov

The sulfonamide moiety is known for its role in enzyme inhibition. nih.gov For instance, sulfonamide-based compounds have been designed as inhibitors for a wide range of enzymes, including carbonic anhydrases, proteases (such as HIV-1 protease and matrix metalloproteinases), and steroid sulfatase. nih.gov The ability of the sulfonamide group to coordinate with metal ions in the active sites of metalloenzymes or to interact with critical amino acid residues is key to its inhibitory activity. nih.gov

Furthermore, the pyrimidine ring is a core component of many biologically active molecules. The combination of the pyrimidine and sulfonamide moieties in this compound provides a foundation for developing novel compounds with potential therapeutic applications. For example, derivatives of sulfonamides have shown promise as antibacterial, anti-inflammatory, and antitumor agents. smolecule.com The synthesis of N-sulfonamide 2-pyridone derivatives has been explored to create dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival. nih.gov

The versatility of this compound as a precursor is demonstrated in the synthesis of diverse heterocyclic systems. For example, it can be used to create complex cyclic sulfonamides through "branching-folding" synthetic strategies. nih.govmpg.de These strategies allow for the construction of intricate molecular architectures that are of interest in drug discovery.

Table 1: Examples of Biologically Relevant Scaffolds Derived from Sulfonamides

| Scaffold Type | Therapeutic Target/Application | Reference |

| Cyclic Benzo-sulfonamides | Mitotic Inhibitors (Tubulin Targeting) | nih.gov |

| N-Sulfonamide 2-Pyridones | Dual DHPS/DHFR Inhibitors (Antibacterial) | nih.gov |

| Thiazole Sulfonamides | Carbonic Anhydrase Inhibitors, Antiviral | nih.gov |

| 5-Thiophene-2-sulfonamide derivatives | Carbonic Anhydrase Inhibitors | nih.govmdpi.com |

| 2-Thiouracil-5-sulfonamides | Antioxidants, 15-LOX Inhibitors | mdpi.com |

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound itself are not extensively documented, the broader class of sulfonamides and their derivatives play significant roles in catalysis. The structural features of sulfonamides allow them to be utilized as ligands for transition metal catalysts or as components in the design of organocatalysts.

Transition metal catalysts, particularly those based on palladium and copper, are often employed in the synthesis of sulfonamide-containing compounds. smolecule.com For instance, copper-catalyzed reactions have proven effective in the synthesis of sulfonamides from arylboronic acids. smolecule.com

More recently, photocatalysis has emerged as a powerful tool for the functionalization of sulfonamides. acs.org Metal-free photocatalytic approaches can generate sulfonyl radical intermediates from sulfonamides. These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the late-stage functionalization of complex molecules. acs.org This strategy provides a versatile method for modifying sulfonamide-containing compounds and accessing novel chemical space.

The development of efficient synthetic methodologies for sulfonamides, such as those utilizing microwave irradiation or green chemistry principles, indirectly relates to their application in catalysis by providing easier access to these important compounds. researchgate.net

Development of Functional Materials and Probes

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of functional materials and chemical probes. The sulfonamide group, with its polarized nature, can influence the physicochemical properties of a molecule, such as its water solubility and bioavailability. nih.gov

The ability of sulfonamides to interact with specific biological targets has led to their incorporation into fluorescent probes for detecting enzymes or other biomolecules. While specific examples utilizing this compound are not prevalent in the reviewed literature, the general principle of using sulfonamide scaffolds for probe development is established.

In the realm of materials science, the incorporation of sulfonamide moieties into polymers or other materials can impart specific functionalities. The hydrogen bonding capabilities of the sulfonamide group can influence the self-assembly and macroscopic properties of materials. The synthesis of sulfondiimidamides, which are aza-analogs of sulfonamides, represents an emerging area with potential applications in materials science due to their unique electronic and structural properties. nih.gov The development of modular synthetic routes to these compounds will likely spur their investigation in functional materials. nih.gov

Mechanistic Investigations of Reactions Involving 2 Chloropyrimidine 5 Sulfonamide

Reaction Pathway Elucidation for Derivatization Reactions

The primary route for the derivatization of 2-chloropyrimidine-5-sulfonamide involves nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic attack. The presence of the electron-withdrawing sulfonamide group at the C5 position further activates the ring towards this type of reaction.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

Recent research into SNAr reactions on heterocyclic compounds suggests that the mechanism is not always a simple two-step addition-elimination process via a Meisenheimer complex. nih.gov In many cases, particularly with nitrogen-containing heterocycles like pyrimidine, a concerted mechanism may be operative. nih.gov Computational studies, often employing Density Functional Theory (DFT), have become invaluable in distinguishing between these pathways. mdpi.com

For this compound, two principal pathways for nucleophilic substitution can be considered:

Stepwise Mechanism (Addition-Elimination): This pathway involves the initial attack of the nucleophile on the C2 carbon, leading to the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex is a critical factor in this mechanism.

Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single, concerted step through a single transition state. There is no discrete intermediate. Studies on similar heterocyclic systems have indicated that concerted mechanisms are more common than previously thought, especially when good leaving groups like chloride are involved. nih.gov

Computational Insights into Regioselectivity:

In di-substituted pyrimidines, such as a hypothetical 2,4-dichloropyrimidine (B19661) derivative, computational studies have been used to predict the regioselectivity of nucleophilic attack. mdpi.com DFT calculations can determine the activation energies for the attack at different positions. For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, the attack of an amine nucleophile is predicted to occur preferentially at the C4 position due to a lower activation energy barrier compared to the C2 position. mdpi.com Similar computational analyses could be applied to more complex derivatives of this compound to predict the most likely site of reaction.

A computational study on the chlorination of pyrimidine bases has highlighted that the C5 position is a highly reactive site. nih.gov While this study focused on electrophilic attack by chlorine, it underscores the electronic properties of the pyrimidine ring that influence reactivity.

Table 1: Plausible Reaction Pathway for Nucleophilic Substitution on this compound

| Step | Description | Intermediates/Transition States |

| Pathway A: Stepwise | ||

| 1 | Nucleophilic attack at C2 | Meisenheimer Complex |

| 2 | Departure of the chloride leaving group | Transition State 2 |

| Pathway B: Concerted | ||

| 1 | Simultaneous bond formation and cleavage | Single Transition State |

Kinetic Studies of Key Transformations

Kinetic studies are essential for understanding reaction rates and the factors that influence them, providing further evidence for proposed reaction mechanisms. For the derivatization of this compound, kinetic investigations would typically focus on the SNAr reaction.

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophile, thereby increasing its nucleophilicity and accelerating the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Leaving Group: The nature of the leaving group is crucial. Chloride is a good leaving group, facilitating the substitution reaction.

A study on the solvolysis of various sulfonyl chlorides utilized the extended Grunwald-Winstein equation to analyze the influence of solvent nucleophilicity and ionizing power on the reaction rates. mdpi.com Such an approach could be used to quantitatively assess the mechanism of reactions involving the sulfonamide group of this compound derivatives.

Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between concerted and stepwise mechanisms. nih.gov For example, a significant primary carbon isotope effect at the reaction center would be expected for a concerted SNAr reaction, whereas a smaller or absent effect would be more consistent with a stepwise mechanism where the initial addition is the rate-determining step.

Table 2: Factors Influencing the Rate of Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Increased rate with stronger nucleophiles | Facilitates the initial attack on the electron-deficient pyrimidine ring. |

| Solvent Polarity | Generally faster in polar aprotic solvents | Enhances the reactivity of the nucleophile. |

| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for the reaction to proceed. |

| Leaving Group Ability | Faster with better leaving groups | The C-Cl bond in 2-chloropyrimidine (B141910) is readily cleaved. |

Investigation of Catalytic Cycles (if applicable)

While many derivatization reactions of this compound proceed without a catalyst, certain transformations, particularly cross-coupling reactions, may involve catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-nitrogen bonds with aryl chlorides.

A hypothetical catalytic cycle for a Suzuki-type coupling of this compound with a boronic acid would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the chloride. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Computational studies have been instrumental in elucidating the mechanisms of such catalytic cycles, including the structures of intermediates and transition states. For example, in the amination of heteroaryl chlorides, DFT calculations can help to understand the role of the catalyst and ligands in facilitating the reaction.

Table 3: Hypothetical Catalytic Cycle for a Suzuki Coupling Reaction

| Step | Catalyst State | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst inserts into the C-Cl bond. |

| Transmetalation | Pd(II) | The organic moiety from the boronic acid replaces the chloride on the palladium. |

| Reductive Elimination | Pd(II) → Pd(0) | The coupled product is released, and the catalyst is regenerated. |

Pharmacological Relevance and Molecular Interaction Studies of Pyrimidine Sulfonamide Scaffolds

Enzyme Inhibition Studies of Analogues and Derivatives

The pyrimidine-sulfonamide core is a prominent feature in a variety of enzyme inhibitors. The sulfonamide group, in particular, is a key pharmacophore for inhibiting metalloenzymes. nih.govnih.gov

Sulfonamides are recognized as a premier class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial to numerous physiological processes. nih.govnih.govmdpi.com The deprotonated sulfonamide anion coordinates to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion and thereby inhibiting the enzyme's catalytic activity.

Derivatives of pyrimidine-sulfonamide have been investigated for their inhibitory action against various human (h) CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.gov The inhibition of tumor-associated isoforms is a key strategy in anticancer research, as these enzymes are often overexpressed in hypoxic tumors and contribute to tumor acidification and progression. nih.govtandfonline.com

In one study, a series of sulfonamide derivatives, including those containing a pyrimidine (B1678525) ring, were synthesized and evaluated for their inhibitory activity against hCA II and their effect on A549 lung cancer cells. ingentaconnect.com Compound 1e (N-(4,6-dichloropyrimidin-2-yl)-4-acetamidobenzenesulfonamide) and 3a demonstrated potent inhibition of both carbonic anhydrase II and the proliferation of lung cancer cells. ingentaconnect.comresearchgate.net

| Compound | hCA II IC₅₀ (μM) | A549 Cell Inhibition Rate at 100 μg/mL (48h) |

|---|---|---|

| 1e | 0.07 ± 0.01 | High |

| 2b | 0.06 ± 0.02 | Moderate |

| 3a | 0.07 ± 0.01 | High |

| 3b | 0.08 ± 0.01 | High |

| Acetazolamide (Control) | 0.09 ± 0.01 | Not specified |

Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. Certain pyrimidine derivatives have been identified as inhibitors of this enzyme. A study investigating the effects of several pyrimidine compounds on GST found that 4-amino-2-chloropyrimidine was the most effective inhibitor, with a Kᵢ value of 0.047 ± 0.0015 µM. journalagent.com The inhibition was determined to be non-competitive. journalagent.com The amino and chlorine groups on the pyrimidine ring were noted as being important for the effective inhibition. journalagent.com

| Compound | Kᵢ (µM) | Inhibition Type |

|---|---|---|

| 4-Amino-2-chloropyrimidine | 0.047 ± 0.0015 | Non-competitive |

| 4-Amino-6-chloropyrimidine | Not specified | Non-competitive |

| 4-Amino-2,6-dichloropyrimidine | Least effective | Non-competitive |

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthetic pathway and represents a therapeutic target for antiproliferative and anti-infective agents. nih.govcore.ac.uk This pathway is critical for rapidly proliferating cells and certain parasites that lack pyrimidine salvage pathways. core.ac.uk Studies on a series of pyrimidine analogs as DHODH inhibitors have established that for significant enzyme inhibition, an intact amide and imide group on the pyrimidine ring, along with a 6-carboxylic acid, are necessary. nih.gov When several functional groups with similar characteristics to the carboxylic acid were tested, including sulfonamide, tetrazole, and phosphate (B84403), the carboxylic acid group was found to be preferred by the enzyme. nih.gov This suggests that while the pyrimidine core is recognized, the sulfonamide moiety may not be an optimal substitute for the carboxylate in this specific enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies in Analogue Series

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrimidine-sulfonamide scaffolds.

For anticancer activity, the substitution pattern on the pyrimidine ring and the nature of the sulfonamide group are critical. In a series of pyrimidine-sulfonamide hybrids designed as anticancer agents, it was found that a cyclopentyl group at the C-4 position of the pyrimidine was favorable for activity against HCT-116 colon cancer cells. nih.gov Another study on pyrimidine sulfonamide derivatives found that the antitumor activity tended to increase when the substituents on the branch chain of the sulfonamides were odd. nih.gov

In the context of antimalarial agents targeting falcipains, SAR analysis of pyrimidine-tethered spirochromane-based sulfonamides revealed that a benzene (B151609) ring with a less electron-withdrawing group exhibited the best results compared to pyridine, thiophene (B33073), isoxazole (B147169), and morpholine (B109124) rings. nih.gov

For N-pyrimidinyl benzenesulfonamides acting as endothelin receptor antagonists, isosteric replacement of an isoxazole ring with a pyrimidine ring led to a highly potent antagonist. indexcopernicus.com Further modification of a terminal aldehyde group at the 6-position of the pyrimidine ring showed that malonate and acylhydrazone groups could be equipotent. indexcopernicus.com

In the development of NAPE-PLD inhibitors from a pyrimidine-4-carboxamide (B1289416) hit, SAR studies indicated that the R1 amide substituent likely binds in a shallow lipophilic pocket, as modifications did not improve activity. acs.org Conversely, conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency threefold. acs.org

Molecular Basis of Observed Biological Activities (e.g., Antimicrobial, Antimalarial, Anticancer - mechanistic focus only)

The biological activities of pyrimidine-sulfonamide derivatives stem from their ability to interfere with specific cellular pathways and enzymes.

Antimicrobial Mechanism: The antimicrobial action of sulfonamides is well-established. They act as structural analogues and competitive antagonists of para-aminobenzoic acid (PABA). nih.gov This prevents bacteria from using PABA in the synthesis of dihydrofolic acid, a crucial step in the production of folic acid. Since folic acid is essential for synthesizing nucleic acids (DNA and RNA), its depletion halts bacterial growth and replication. nih.gov Pyrimidine derivatives themselves also exhibit a wide range of antimicrobial activities, and pyrimidine-sulfonamide hybrids leverage these combined properties. nih.govnih.govuobasrah.edu.iq Molecular docking studies suggest these compounds can bind to bacterial enzymes like aspartate aminotransferase through hydrogen bonding and hydrophobic interactions. researchgate.net

Antimalarial Mechanism: Pyrimidine-sulfonamide derivatives have shown promise as antimalarial agents by targeting essential parasite enzymes. rsc.org A novel series of these compounds demonstrated potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govrsc.org The mechanism of action was traced to the inhibition of the cysteine proteases falcipain-2 and falcipain-3, which are crucial for hemoglobin degradation by the parasite. nih.govrsc.org Docking studies revealed that active compounds bind to the catalytic site of these enzymes through hydrogen bonding and π–π stacking interactions. nih.gov Other pyrimidine derivatives act as antifolates, selectively inhibiting the parasite's dihydrofolate reductase (DHFR) enzyme over the human equivalent. nih.gov

Anticancer Mechanism: The anticancer potential of pyrimidine-sulfonamide hybrids is multi-faceted and involves several mechanisms: nih.govtandfonline.com

Enzyme Inhibition: As previously noted, these compounds can inhibit tumor-associated carbonic anhydrase isoforms IX and XII. nih.govtandfonline.com This disrupts pH regulation in cancer cells, leading to reduced proliferation and survival. nih.gov Some derivatives have also been designed to inhibit other key cancer-related enzymes like EGFR and PI3Kα. nih.govmdpi.com

Cell Cycle Arrest: Certain sulfonamide analogues have been shown to induce G0/G1 cell cycle arrest in cancer cells, preventing them from progressing through the cell division cycle. acs.org

Induction of Apoptosis: Pyrimidine-sulfonamide hybrids can trigger programmed cell death (apoptosis) in cancer cells. One study showed that a lead compound induced apoptosis in 45.30% of HeLa cells. nih.gov The mechanism can involve inhibiting colony formation and cell migration. nih.gov

Corrosion Inhibition Mechanisms of Pyridopyrimidine Derivatives